molecular formula C11H15IN2O3 B1427167 ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1190060-37-7

ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B1427167
Key on ui cas rn: 1190060-37-7
M. Wt: 350.15 g/mol
InChI Key: VURQQDXNTZYAMN-UHFFFAOYSA-N
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Patent
US09346761B2

Procedure details

A solution of ethyl 3-iodo-1H-pyrazole-4-carboxylate (27 g, 101.8 mmol), 3,4-DHP (25.71 g 305.6 mmol) and PTSA (1.94 g 10.18 mmol) in THF (100 mL) was heated at 60° C. for 5 h. Solvent was evaporated under vacuum and the residue redissolved in DCM (500 mL) was added. The solution was washed with sat.NaHCO3 (200 mL×2), dried, concentrated to afford crude ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate (35 g, yield: 98%). The crude material was used in the next synthetic step without further purification.
Quantity
27 g
Type
reactant
Reaction Step One
[Compound]
Name
3,4-DHP
Quantity
25.71 g
Type
reactant
Reaction Step One
Name
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][NH:4][N:3]=1.[CH3:12][C:13]1C=C[C:16](S(O)(=O)=O)=[CH:17][CH:18]=1.C1C[O:26]CC1>>[I:1][C:2]1[C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][N:4]([CH:16]2[CH2:17][CH2:18][CH2:13][CH2:12][O:26]2)[N:3]=1

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
IC1=NNC=C1C(=O)OCC
Name
3,4-DHP
Quantity
25.71 g
Type
reactant
Smiles
Name
Quantity
1.94 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved in DCM (500 mL)
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The solution was washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NaHCO3 (200 mL×2), dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
IC1=NN(C=C1C(=O)OCC)C1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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